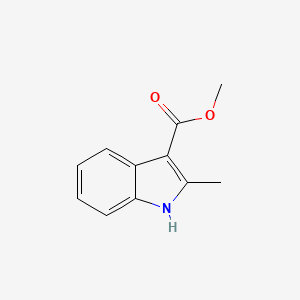

Methyl 2-methyl-1H-indole-3-carboxylate

Description

The Enduring Importance of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in the realm of organic and medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a vast array of functional molecules.

A Core Scaffold in Nature's Pharmacy and Synthetic Drugs

Indole and its derivatives are ubiquitous in nature, forming the structural backbone of numerous natural products and pharmaceuticals. This prevalence is a testament to the evolutionary selection of the indole core as a versatile building block for biologically active molecules. Many indole-containing compounds isolated from natural sources, such as plants, fungi, and marine organisms, exhibit potent pharmacological activities.

The indole framework's significance extends into the realm of synthetic chemistry, where it serves as a foundational template for the design and synthesis of novel therapeutic agents. Its structural rigidity, coupled with the ability to be functionalized at various positions, allows for the creation of diverse molecular architectures with tailored biological activities.

Table 1: Prominent Indole-Containing Natural Products and Pharmaceuticals

| Compound Name | Classification | Origin/Use |

| Tryptophan | Amino Acid | Essential amino acid |

| Serotonin (B10506) | Neurotransmitter | Regulates mood, appetite, and sleep |

| Melatonin (B1676174) | Hormone | Regulates sleep-wake cycles |

| Indomethacin (B1671933) | Pharmaceutical | Non-steroidal anti-inflammatory drug |

| Vincristine | Pharmaceutical | Anti-cancer agent |

| Sumatriptan | Pharmaceutical | Anti-migraine drug |

Therapeutic Versatility of Indole-Based Molecules

The therapeutic relevance of indole-based molecules is remarkably broad, spanning a wide spectrum of diseases. The ability of the indole nucleus to interact with various biological targets, including enzymes and receptors, underpins its diverse pharmacological effects. nih.govwikipedia.orgmdpi.comnih.gov

Recent research continues to uncover new therapeutic applications for indole derivatives, with studies from 2020 to 2024 highlighting their roles in cancer treatment, management of infectious diseases, anti-inflammatory therapies, and interventions for metabolic and neurodegenerative disorders. nih.govmdpi.comnih.gov The structural versatility of the indole scaffold allows for the development of multi-targeted agents, a promising strategy for treating complex diseases like cancer. nih.gov

The Research Context of Methyl 2-methyl-1H-indole-3-carboxylate

Within the extensive family of indole derivatives, this compound serves as a valuable intermediate and a subject of study in its own right. Its specific substitution pattern offers a unique platform for further chemical modification and exploration of its biological potential.

Historical Perspectives and Early Synthetic Endeavors

The synthesis of the indole core has been a central theme in organic chemistry for over a century. Several classic named reactions have been instrumental in accessing the indole nucleus and its derivatives, including those with carboxylic acid functionalities. While the exact first synthesis of this compound is not readily documented in easily accessible historical records, its creation can be understood through the lens of established synthetic methodologies for indole-3-carboxylates.

One of the earliest and most versatile methods for indole synthesis is the Fischer indole synthesis , discovered in 1883. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from a substituted phenylhydrazine (B124118) and a ketone or aldehyde. For a compound like this compound, a plausible early synthetic route would involve the reaction of a phenylhydrazine with a β-ketoester.

Another historically significant method is the Japp-Klingemann reaction , which is used to synthesize hydrazones from β-keto-esters and aryl diazonium salts. wikipedia.orgwikipedia.orgbeilstein-journals.orgchemeurope.com The resulting hydrazone can then be subjected to Fischer indole synthesis to yield an indole-2-carboxylate. wikipedia.orgchemeurope.com While this typically yields 2-carboxylates, modifications and alternative starting materials can lead to other isomers.

The Reissert indole synthesis provides a pathway to indole-2-carboxylic acids from o-nitrotoluene and diethyl oxalate. Although this method primarily produces 2-carboxyindoles, the fundamental transformations highlight the early efforts to introduce carboxylic acid functionalities onto the indole ring.

The Nenitzescu indole synthesis , first reported in 1929, is another classic method that forms 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester. This reaction underscores the historical importance of β-ketoesters and related compounds in the construction of functionalized indoles.

These classical methods, while foundational, often required harsh reaction conditions and offered limited control over regioselectivity. The development of more refined and efficient synthetic strategies has been a continuous pursuit in organic chemistry.

Current Trends in Indole Carboxylate Research

The field of indole carboxylate research remains highly active, driven by the quest for novel therapeutic agents and functional materials. Modern synthetic chemistry has provided a plethora of new tools and methodologies for the efficient and selective synthesis of indole derivatives, including this compound.

Modern Synthetic Methodologies:

Contemporary research heavily relies on transition-metal-catalyzed cross-coupling reactions to construct the indole core and introduce functional groups with high precision. Palladium-catalyzed reactions, in particular, have become indispensable for C-C and C-N bond formation in indole synthesis. mdpi.com Microwave-assisted synthesis has also emerged as a powerful technique to accelerate reaction times and improve yields for the preparation of 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.comresearchgate.net

Table 2: Comparison of Classical and Modern Indole Synthesis Methods

| Method | Era of Development | Typical Reagents | Advantages | Limitations |

| Fischer Indole Synthesis | Late 19th Century | Phenylhydrazines, Ketones/Aldehydes, Acid | Versatile, widely applicable | Harsh conditions, potential for side products |

| Japp-Klingemann Reaction | Late 19th Century | β-Keto-esters, Aryl diazonium salts | Forms hydrazone precursor for Fischer synthesis | Indirect method for indoles |

| Palladium-Catalyzed Synthesis | Late 20th/21st Century | Aryl halides, Amines, Alkynes, Palladium catalysts | High efficiency, selectivity, mild conditions | Cost of catalyst, ligand sensitivity |

| Microwave-Assisted Synthesis | 21st Century | Various precursors | Rapid reaction times, improved yields | Specialized equipment required |

Current Research Focus:

The current research landscape for indole carboxylates is multifaceted. In medicinal chemistry, there is a strong emphasis on designing and synthesizing novel indole-3-carboxylic acid derivatives as potential therapeutic agents. nih.gov Recent studies have explored their application as antihypertensive agents by targeting the angiotensin II receptor. nih.gov The development of indole derivatives as anticancer, antimicrobial, and anti-inflammatory agents also continues to be a major focus. nih.govmdpi.comnih.gov

Furthermore, the functionalization of the indole core at various positions, including the introduction of carboxylate groups, is being extensively investigated to modulate the electronic properties and biological activity of the resulting molecules. The strategic placement of substituents allows for the fine-tuning of a compound's interaction with its biological target, leading to the development of more potent and selective drugs. nih.gov

The future of indole carboxylate research is geared towards the development of multi-targeted agents for complex diseases and the application of computational methods, such as structure-based drug design (SBDD) and quantitative structure-activity relationship (QSAR) models, to guide the rational design of new and more effective indole-based molecules. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-10(11(13)14-2)8-5-3-4-6-9(8)12-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBPRTUBQKFRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344061 | |

| Record name | Methyl 2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65417-22-3 | |

| Record name | Methyl 2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Methyl 2-methyl-1H-indole-3-carboxylate

The synthesis of this compound can be achieved through various chemical strategies. These include the direct modification of the corresponding carboxylic acid, the transformation of other esters, and the construction of the indole (B1671886) ring system itself through catalytic methods.

Direct Esterification Approaches

A primary and straightforward method for synthesizing this compound is through the direct esterification of 2-methyl-1H-indole-3-carboxylic acid. This transformation is typically accomplished via the Fischer-Speier esterification reaction. libretexts.orgorganic-chemistry.org The process involves reacting the carboxylic acid with an excess of methanol (B129727), which acts as both the solvent and the reactant. commonorganicchemistry.commasterorganicchemistry.com

The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), and is typically performed under heating or reflux conditions. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid's carbonyl group by the acid catalyst, which enhances its electrophilicity. youtube.com The nucleophilic oxygen of methanol then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final methyl ester product. libretexts.org To drive the reversible reaction to completion, it is crucial to either use a large excess of methanol or remove the water formed during the reaction. libretexts.orgmasterorganicchemistry.com

Transesterification Reactions

This compound can also be prepared via transesterification from other esters of 2-methyl-1H-indole-3-carboxylic acid, such as the ethyl ester. This process involves the exchange of the alkoxy group of the starting ester with a methoxy (B1213986) group from methanol. masterorganicchemistry.com

Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com In a common basic-catalyzed approach, the ethyl ester is treated with sodium methoxide (B1231860) (NaOMe) in methanol. mdpi.com The methoxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. This results in a tetrahedral intermediate which then collapses, eliminating an ethoxide ion to form the more stable methyl ester. masterorganicchemistry.com The reaction is often driven by using a large excess of methanol. organic-chemistry.org Acid-catalyzed transesterification is also possible, following a mechanism similar to Fischer esterification. masterorganicchemistry.com

Palladium-Catalyzed Heterocyclization and Oxidative Coupling

A modern and highly efficient route to a variety of functionalized 2-methyl-1H-indole-3-carboxylate derivatives involves a palladium-catalyzed intramolecular oxidative coupling. mdpi.com This strategy builds the indole core from acyclic precursors and has been optimized using both conventional heating and microwave irradiation. mdpi.comresearchgate.net

The key precursors for this palladium-catalyzed cyclization are N-aryl enamines. mdpi.com These are typically synthesized by the condensation of a substituted aniline (B41778) with methyl acetoacetate. The resulting enamine, such as methyl (Z)-3-(phenylamino)but-2-enoate, possesses the necessary framework for the subsequent intramolecular C-H activation and C-C bond formation to construct the indole ring. mdpi.com

The application of microwave (μW) irradiation has been shown to significantly enhance the efficiency of the palladium-catalyzed heterocyclization. mdpi.com Research demonstrates that exposing a mixture of the N-aryl enamine precursor, a palladium catalyst (e.g., Pd(OAc)₂), a copper-based oxidant (e.g., Cu(OAc)₂), and a base (e.g., K₂CO₃) in a suitable solvent like dimethylformamide (DMF) to microwave heating leads to high yields in remarkably short reaction times. mdpi.comresearchgate.net This method offers improvements over conventional heating by providing rapid and uniform heating, often resulting in cleaner reactions and better yields. mdpi.com

The same palladium-catalyzed cyclization can be performed under conventional heating conditions, typically by warming the reaction mixture in an oil bath. mdpi.com While effective, this method generally requires longer reaction times and may result in lower yields compared to the microwave-assisted protocol. For instance, the cyclization of methyl-(Z)-3-(phenylimino)butanoate, which yielded 72% of the product after 3 hours at 80 °C under conventional heating, was significantly improved under microwave conditions. researchgate.net A comparative study showed that while conventional heating at 80 °C for several hours provides the desired indole, microwave irradiation at a similar or even lower temperature can achieve higher yields in a fraction of the time. mdpi.com

Research Findings: Palladium-Catalyzed Synthesis

The following tables summarize the optimized conditions for the synthesis of this compound (20) and its derivatives from the corresponding N-aryl enamine precursors, comparing conventional heating with microwave-assisted methods.

Table 1: Optimized Synthesis of this compound (20) This table details the optimization of reaction conditions for the cyclization of methyl-(Z)-3-(phenylimino)butanoate (11) to the target compound (20).

| Entry | Method | Catalyst (mol%) | Oxidant (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Conventional | Pd(OAc)₂ (10) | Cu(OAc)₂ (3) | K₂CO₃ (3) | DMF | 80 | 3 | 72 |

| 2 | Microwave | Pd(OAc)₂ (10) | Cu(OAc)₂ (1) | K₂CO₃ (3) | DMF | 60 | 3 | 90 |

| 3 | Microwave | Pd(OAc)₂ (10) | Cu(OAc)₂ (1) | K₂CO₃ (3) | DMF | 80 | 1 | >99 |

Data sourced from Bellavita, et al. (2019). mdpi.com

Table 2: Synthesis of Substituted Derivatives under Conventional vs. Microwave Heating This table compares the synthesis of various substituted this compound derivatives from their respective N-aryl enamines.

| Product | Substituent | Method | Temp (°C) | Time (h) | Yield (%) |

| 21 | 5-Bromo | Conventional | 80 | 16 | 82 |

| Microwave | 60 | 3 | 92 | ||

| 22 | 6-Bromo | Conventional | 80 | 16 | 78 |

| Microwave | 60 | 3 | 90 | ||

| 24 | 5-Chloro | Conventional | 80 | 16 | 85 |

| Microwave | 60 | 3 | 91 | ||

| 28 | 5-Phenoxy | Conventional | 80 | 16 | 75 |

| Microwave | 60 | 3 | 88 |

Data sourced from Bellavita, et al. (2019). mdpi.com

Fischer Indolization and Related Methods

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a fundamental and widely used method for constructing the indole core. wikipedia.orgmdpi.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgmdpi.com The mechanism proceeds through the formation of an enamine tautomer from the hydrazone, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement, which is the key bond-forming step. mdpi.commdpi.com Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. mdpi.commdpi.com Various acids, including Brønsted acids like HCl and H₂SO₄, and Lewis acids such as zinc chloride, can catalyze the reaction. wikipedia.org

A closely related and preparatory reaction is the Japp-Klingemann reaction, which is instrumental in producing the necessary hydrazone precursors for the Fischer synthesis from β-keto-esters or β-keto-acids and aryl diazonium salts. researchgate.net This reaction involves the coupling of the diazonium salt with the enolate of the β-keto-ester, followed by hydrolysis and decarboxylation to yield the arylhydrazone. researchgate.net This hydrazone can then be subjected to Fischer conditions to yield the target indole. For the synthesis of this compound, the logical precursor would be the phenylhydrazone of methyl pyruvate (B1213749).

Cross-Dehydrogenative Coupling Approaches

Cross-dehydrogenative coupling (CDC) has emerged as a powerful strategy in organic synthesis, enabling the formation of C-C bonds directly from two C-H bonds, often with the aid of a metal catalyst. This approach is highly atom-economical as it avoids the pre-functionalization of substrates.

While the direct cross-dehydrogenative coupling to synthesize this compound is not explicitly detailed in the provided search results, related transformations highlight the potential of this methodology. For instance, an efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates through a copper-catalyzed cross-dehydrogenative coupling of N,N-dimethylaniline with bromoacetate (B1195939) derivatives has been reported. researchgate.net Another study describes the copper-catalyzed CDC between quinazoline-3-oxides and N-methyl-indoles to form 4-(indole-3-yl)quinazolines. nih.gov These examples, although not directly resulting in the title compound, demonstrate the utility of CDC reactions in functionalizing the indole core. A copper-mediated decarboxylative coupling of 3-indoleacetic acids with pyrazolones has also been developed, showcasing another variant of C-H functionalization at the indole-3-position. acs.org

Synthesis from Substituted Anilines

A highly effective and modern approach to synthesizing this compound and its derivatives starts from commercially available substituted anilines. A notable method involves a palladium-catalyzed intramolecular oxidative coupling. mdpi.com This strategy begins with the formation of an N-aryl enamine intermediate from the reaction of a substituted aniline with a β-keto ester, such as methyl acetoacetate. mdpi.com The subsequent palladium-catalyzed cyclization of this enamine leads to the formation of the indole ring with high regioselectivity. mdpi.com

Researchers have optimized this process, particularly exploring the benefits of microwave irradiation to accelerate the reaction and improve yields. mdpi.com The synthesis of the parent compound, this compound (referred to as compound 20 in the study), was achieved from the corresponding N-phenyl enamine, methyl-(Z)-3-(phenylimino)butanoate. mdpi.com

Table 1: Optimization of Reaction Conditions for this compound Synthesis

| Entry | Oxidant (equiv) | Solvent | Conditions | Time (h) | Yield (%) |

| 1 | Cu(OAc)₂ (3) | DMF | 80 °C, Argon | 3 | 72 |

| 2 | Cu(OAc)₂ (1) | DMF | µW, 60 °C | 3 | 92 |

| 3 | Cu(OAc)₂ (1) | DMSO | µW, 60 °C | 3 | 85 |

| 4 | Cu(OAc)₂ (1) | ACN | µW, 60 °C | 3 | 78 |

This table is based on data presented in the study by Bellavita et al. mdpi.com

The study demonstrates that reducing the amount of copper(II) acetate (B1210297) as the oxidant from 3 equivalents to 1 equivalent and employing microwave heating significantly improves the yield to 92% and reduces reaction time. mdpi.com The method is robust and has been applied to a wide range of substituted anilines to produce a library of functionalized 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com

Table 2: Synthesis of Substituted this compound Derivatives

| Compound | Aniline Precursor | Product | Yield (%) (µW) |

| 21 | 4-Bromoaniline | Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate | 93 |

| 24 | 4-Chloroaniline | Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate | 90 |

| 27 | 2,4-Dimethylaniline | Methyl 2,5,7-trimethyl-1H-indole-3-carboxylate | 94 |

| 28 | 4-Phenoxyaniline | Methyl 2-methyl-5-phenoxy-1H-indole-3-carboxylate | 85 |

This table is compiled from data in the study by Bellavita et al. mdpi.com

Advanced Synthetic Strategies and Mechanistic Insights

Palladium-Mediated Intramolecular C–N Arylation

The synthesis from substituted anilines described previously is a prime example of a palladium-mediated intramolecular C–N arylation. This advanced strategy relies on the formation of a C-N bond between the nitrogen of the enamine and a C-H bond on the aniline's aromatic ring. The palladium catalyst facilitates this key transformation, which is an intramolecular oxidative C-H amination/cyclization. mdpi.com

The catalytic cycle typically involves the coordination of the enamine to the Pd(II) catalyst, followed by C-H activation to form a palladacycle intermediate. Reductive elimination from this intermediate would form the C-N bond and regenerate a Pd(0) species. An oxidant, in this case, copper(II) acetate, is required to re-oxidize the palladium to its active Pd(II) state to complete the catalytic cycle. mdpi.com This palladium-catalyzed heterocyclization has proven to be a highly efficient route for creating the indole framework with excellent control over regioselectivity. mdpi.com

Domino Synthesis Strategies

Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. beilstein-journals.org This approach enhances synthetic efficiency by reducing the number of workup and purification steps.

A domino strategy has been developed for the synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters that showcases a [3+2] cyclization approach. mdpi.comnih.gov This method starts with the formation of an imine from an aldehyde and a primary amine. This imine then reacts with the anion of a methyl 2-(2-fluoro-5-nitrophenyl)acetate derivative. The sequence involves the addition of the ester anion to the imine, followed by an intramolecular SNAr ring closure of the resulting adduct's nitrogen onto the activated aromatic ring. mdpi.comnih.gov The final step is a spontaneous air oxidation of the intermediate indoline (B122111) to yield the aromatic indole. mdpi.com While this specific domino reaction produces N-substituted and C5-substituted indole-3-carboxylates rather than the title compound, it exemplifies the power of domino strategies in rapidly assembling complex indole structures from simple precursors. mdpi.comresearchgate.net

Green Chemistry Approaches in Synthesis

Green chemistry principles, which aim to reduce waste and energy consumption, are increasingly influencing the design of synthetic routes. In the context of synthesizing this compound, microwave-assisted synthesis stands out as a significant green chemistry approach. mdpi.com

As detailed in section 2.1.6, the use of microwave irradiation in the palladium-catalyzed synthesis from substituted anilines offers several advantages over conventional heating. mdpi.com These include a dramatic reduction in reaction times (from hours to minutes), improved reaction yields, and often cleaner product profiles, which simplifies purification. mdpi.com By directly and efficiently heating the reaction mixture, microwave technology minimizes energy consumption and the potential for side reactions. rug.nl

The development of syntheses using earth-abundant and non-toxic metal catalysts, such as iron, is another key area of green chemistry. While not specifically applied to the title compound in the searched literature, iron-catalyzed C-H alkylation of indoles has been reported as a sustainable method that proceeds under additive-free conditions and in renewable solvents. mdpi.com Such approaches represent the future direction for the environmentally benign synthesis of indole derivatives.

Chemical Reactivity and Derivatization of this compound

This compound serves as a versatile scaffold in organic synthesis, amenable to a variety of chemical transformations that modify its core structure. The reactivity of this compound is primarily centered around three key areas: the ester group at the C3-position, the N-H of the indole ring, and the aromatic carbocyclic ring. These sites allow for a range of derivatizations, leading to a diverse array of more complex molecules.

Ester Hydrolysis and Amidation

The ester functionality at the C3-position is a prime site for modification, beginning with its hydrolysis to the corresponding carboxylic acid or its conversion into various amides.

Ester Hydrolysis: The conversion of this compound to 2-methyl-1H-indole-3-carboxylic acid is a fundamental transformation. This reaction is typically achieved under basic conditions, for instance, by refluxing with a base like sodium or potassium hydroxide (B78521) in an aqueous or alcoholic solvent. The resulting carboxylate salt is then neutralized with acid to yield the free carboxylic acid. While specific conditions for this exact substrate are standard, studies on similar indole esters, such as ethyl 1H-indole-2-carboxylate, demonstrate that hydrolysis can occur using reagents like sodium hydroxide in ethanol (B145695). mdpi.com

Amidation: The direct conversion of the ester to an amide can be challenging, often requiring harsh conditions. A more common and efficient route involves a two-step process. First, the ester is hydrolyzed to the carboxylic acid as described above. The resulting 2-methyl-1H-indole-3-carboxylic acid is then activated and coupled with a desired amine. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This method facilitates the formation of an amide bond under mild conditions. For example, the synthesis of (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) was achieved by coupling the corresponding carboxylic acid with glycine (B1666218) methyl ester using EDC and HOBt. nih.gov Alternatively, borate (B1201080) esters have been developed as simple catalysts for the direct amidation of carboxylic acids with amines. mdpi.com Amides can also be synthesized through the condensation of an amine with an activated indole derivative, such as 3-trichloroacetylindole, which reacts with methyl aminoacetate to form methyl 2-(1H-indole-3-carboxamido)acetate. nih.gov

Alkylation Reactions and Challenges

Alkylation of this compound can occur at either the indole nitrogen (N1) or, under certain conditions, at a carbon atom of the indole ring (C-alkylation). The regioselectivity of this reaction presents a significant challenge.

N-Alkylation: The N-H proton of the indole ring is acidic and can be removed by a suitable base, such as sodium hydride (NaH), to form an indolyl anion. rsc.org This anion is a potent nucleophile that readily reacts with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to yield N-alkylated products. nih.govrsc.org The choice of base and solvent is critical; strong bases like NaH in aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly employed. rsc.org However, incomplete deprotonation can lead to competing C-alkylation. rsc.org

C-Alkylation: While N-alkylation is generally favored thermodynamically and kinetically, C-alkylation can occur, particularly at the C3 position if it is unsubstituted. rsc.org For the title compound, the C3 position is blocked, making C-alkylation less likely at that site. However, alkylation at other positions on the ring can be achieved under specific conditions, such as acid-catalyzed reactions with unactivated alkenes, which typically favor alkylation at the C2 position for 3-substituted indoles. frontiersin.org

Challenges: The primary challenge in the alkylation of indoles is controlling the regioselectivity between N- and C-alkylation. rsc.org Factors influencing the outcome include:

Base and Solvent: The use of strong bases like NaH in solvents like DMF generally favors N-alkylation. However, poor solubility of the indole anion or the hydride base can lead to incomplete deprotonation and a mixture of products. rsc.org

Substrate: The electronic nature of the indole ring and the steric hindrance around the nitrogen atom can influence the reaction site. Electron-withdrawing groups at C3, like the carboxylate in the title compound, increase the acidity of the N-H proton, facilitating N-alkylation.

Electrophile: Hindered electrophiles may favor C-alkylation due to the greater steric accessibility of the ring carbons compared to the nitrogen atom. rsc.org

| Reaction | Reagents and Conditions | Product | Key Findings | Reference |

| N-Alkylation | NaH, Alkyl Halide, DMF/THF | 1-Alkyl-2-methyl-1H-indole-3-carboxylate | Standard method, generally high yield for N-alkylation. | rsc.org |

| N-Alkylation | K₂CO₃, Functionalized Halides, DMF, 90°C | O-alkylated and N-alkylated products | Regioselectivity is a significant challenge; O-alkylation can compete in hydroxyindoles. | researchgate.net |

| C2-Alkylation | HI (cat.), 1,1-Disubstituted Alkenes | 2,3-Disubstituted indole | Acid-catalyzed method for C-alkylation of 3-alkylindoles. | frontiersin.org |

Oxidation Reactions

The indole nucleus is generally electron-rich and susceptible to oxidation, although the presence of an electron-withdrawing group at C3 can modulate this reactivity. Direct oxidation of this compound can lead to several products depending on the oxidant and reaction conditions. While specific studies on the title compound are limited, oxidation of the indole ring system can involve cleavage of the C2-C3 double bond or oxidation of the methyl group at C2. For instance, strong oxidizing agents can break open the pyrrole (B145914) ring. A palladium-catalyzed intramolecular oxidative coupling is a method used for the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives, indicating the indole system's involvement in oxidative processes. mdpi.com In a broader context, oxidation reactions can convert functional groups, such as the catalytic oxidation of primary halides to carboxylic acids using water, which showcases modern oxidation methods that could potentially be adapted for indole derivatives. acs.org

Functionalization of the Indole Ring System

The benzene (B151609) portion of the indole ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (the C2-methyl group and the C3-ester group, both part of the fused pyrrole ring) guide the position of the incoming electrophile. The indole system as a whole is strongly activating, directing electrophiles primarily to the C3 position. Since this position is blocked in this compound, substitution is directed elsewhere.

Electrophilic attack on the indole nucleus is generally favored at C3, but with this position occupied, substitutions may occur at C5 or C6. rsc.org The electron-donating nature of the indole nitrogen activates the ring towards electrophiles.

Halogenation: Bromination of methyl 1H-indole-3-carboxylate with bromine in acetic acid leads to regioselective dibromination at the C5 and C6 positions, yielding methyl 5,6-dibromo-1H-indole-3-carboxylate. rsc.org A similar outcome would be expected for the 2-methyl derivative.

Arylation: Palladium-catalyzed C-H functionalization allows for the direct arylation of the indole core. For instance, the reaction of methyl 1H-indole-3-carboxylate with iodoarenes using a Pd(OAc)₂ catalyst system can result in decarboxylation followed by C2-arylation. acs.org Protecting the C2 position with a methyl group, as in the title compound, could potentially direct arylation to other positions like C4 or C7.

| Reaction | Reagents | Position of Functionalization | Product | Reference |

| Dibromination | Br₂, Acetic Acid | C5, C6 | Methyl 5,6-dibromo-2-methyl-1H-indole-3-carboxylate (expected) | rsc.org |

| Decarboxylative Arylation | Iodoarenes, Pd(OAc)₂, AgOAc | C2 | 2-Aryl-indoles (from indole-3-carboxylate) | acs.org |

Formation of Schiff Bases and Hydrazide Derivatives

A common and synthetically useful transformation of this compound is its conversion to hydrazide derivatives, which are key intermediates for synthesizing Schiff bases.

Hydrazide Formation: The ester is converted into the corresponding carbohydrazide (B1668358) by reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). mdpi.comresearchgate.net This nucleophilic acyl substitution reaction typically proceeds by refluxing the ester in an alcohol like ethanol with an excess of hydrazine hydrate. The product, 2-methyl-1H-indole-3-carbohydrazide, readily crystallizes from the reaction mixture upon cooling.

Schiff Base Formation: The resulting hydrazide is a versatile building block. The terminal -NH₂ group of the hydrazide is nucleophilic and readily condenses with the carbonyl group of aldehydes or ketones to form hydrazones, which are a class of Schiff bases. researchgate.netwjpsonline.comjmchemsci.com This condensation is usually carried out by heating the hydrazide and the carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid). researchgate.netijcce.ac.ir The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) bond. researchgate.netwjpsonline.com

Reactions with Isocyanates and Isothiocyanates

The reactive sites on this compound for reaction with isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S) are the indole N-H and any primary or secondary amine functionality introduced through derivatization.

Reaction at the Indole N-H: The N-H proton can be deprotonated by a base, and the resulting anion can attack the electrophilic carbon of an isocyanate or isothiocyanate. This would lead to the formation of N1-carbamoyl or N1-thiocarbamoyl indole derivatives.

Reaction with Hydrazide Derivatives: A more common pathway involves the reaction of 2-methyl-1H-indole-3-carbohydrazide with isothiocyanates. The nucleophilic terminal amino group of the hydrazide attacks the central carbon atom of the isothiocyanate. For example, the reaction of 1H-indole-2-carboxylic acid hydrazide with phenylisothiocyanate under microwave irradiation yields the corresponding carbothioamide derivative. researchgate.net This intermediate can then be cyclized to form various heterocyclic systems like oxadiazoles (B1248032) and triazoles. researchgate.net A similar reaction is expected for the 3-carbohydrazide derivative.

Formation of Pyrimido[5,4-b]indole Derivatives

The fusion of a pyrimidine (B1678525) ring to the indole scaffold at the [5,4-b] position represents a significant synthetic endeavor, leading to a class of heterocyclic compounds with notable biological activities. The synthesis of pyrimido[5,4-b]indoles from this compound necessitates a strategic functionalization of the indole core to facilitate the annulation of the pyrimidine ring. A common and effective strategy involves the introduction of a nitrogen-based functional group at the C4 position of the indole ring, thereby creating an ortho-diamino-like precursor suitable for cyclization.

A key intermediate, methyl 4-amino-2-methyl-1H-indole-3-carboxylate, is typically synthesized from the starting carboxylate through a two-step process involving nitration followed by reduction. The regioselective nitration at the C4 position of the 2-methyl-1H-indole-3-carboxylate core is a critical step, often achieved using standard nitrating agents. Subsequent reduction of the nitro group to an amine furnishes the desired precursor for the pyrimidine ring formation.

Once the methyl 4-amino-2-methyl-1H-indole-3-carboxylate is secured, several methodologies can be employed for the construction of the pyrimidine ring. These methods generally involve the reaction of the ortho-amino ester with a one or two-carbon synthon that provides the remaining atoms for the pyrimidine ring.

One established method involves the condensation of the 4-aminoindole (B1269813) derivative with formamide, which serves as a source of one carbon atom and two nitrogen atoms (in principle), leading to the formation of a pyrimido[5,4-b]indol-4-one structure. researchgate.net This reaction is typically carried out at elevated temperatures.

Alternatively, reaction with guanidine (B92328) offers a direct route to 2-aminopyrimido[5,4-b]indoles. In this approach, the amino group at C4 and the ester at C3 of the indole derivative react with guanidine, which provides the N-C-N unit of the pyrimidine ring. This cyclization can be influenced by the reaction conditions, such as the choice of solvent and base.

Further variations in the pyrimidine ring can be achieved by employing different reagents. For instance, reaction with urea (B33335) or thiourea (B124793) can lead to the corresponding pyrimido[5,4-b]indole-2,4-diones or 2-thioxo-pyrimido[5,4-b]indol-4-ones, respectively. These reactions expand the chemical space accessible from the common 4-aminoindole intermediate.

The following tables summarize the key transformations and representative examples for the formation of pyrimido[5,4-b]indole derivatives starting from this compound.

Table 1: Synthesis of Key Intermediate

| Step | Starting Material | Reagent(s) | Product | Notes |

| 1 | This compound | Nitrating agent (e.g., HNO₃/H₂SO₄) | Methyl 2-methyl-4-nitro-1H-indole-3-carboxylate | Regioselective nitration at the C4 position. |

| 2 | Methyl 2-methyl-4-nitro-1H-indole-3-carboxylate | Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C) | Methyl 4-amino-2-methyl-1H-indole-3-carboxylate | Reduction of the nitro group to an amine. |

Table 2: Formation of Pyrimido[5,4-b]indole Derivatives

| Entry | Precursor | Reagent | Product | Product Class |

| 1 | Methyl 4-amino-2-methyl-1H-indole-3-carboxylate | Formamide | 2-Methyl-5H-pyrimido[5,4-b]indol-4-one | Pyrimido[5,4-b]indol-4-one |

| 2 | Methyl 4-amino-2-methyl-1H-indole-3-carboxylate | Guanidine | 2-Amino-8-methyl-5H-pyrimido[5,4-b]indole | 2-Aminopyrimido[5,4-b]indole |

| 3 | Methyl 4-amino-2-methyl-1H-indole-3-carboxylate | Urea | 8-Methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione | Pyrimido[5,4-b]indole-2,4-dione |

| 4 | Methyl 4-amino-2-methyl-1H-indole-3-carboxylate | Thiourea | 8-Methyl-2-thioxo-2,3-dihydro-5H-pyrimido[5,4-b]indol-4-one | 2-Thioxopyrimido[5,4-b]indol-4-one |

These synthetic strategies provide a versatile platform for the generation of a library of pyrimido[5,4-b]indole derivatives, allowing for the exploration of their structure-activity relationships in various biological contexts. The specific reaction conditions, including temperature, solvent, and catalysts, can be optimized to maximize the yields of the desired products.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of Methyl 2-methyl-1H-indole-3-carboxylate provides a detailed map of the proton environments within the molecule. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent, the spectrum reveals distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the methyl group at the 2-position, the methyl ester group, and the N-H proton of the indole.

A study on the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives reported the following ¹H NMR data for the title compound: a broad singlet for the N-H proton at approximately 8.48 ppm, a multiplet for the aromatic protons between 7.19 and 8.09 ppm, a singlet for the methyl ester protons at 3.94 ppm, and a singlet for the C2-methyl protons at 2.74 ppm mdpi.com. The downfield shift of the aromatic protons is characteristic of their attachment to an electron-rich aromatic system, while the broadness of the N-H signal is typical and is due to quadrupole broadening and potential hydrogen exchange.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 8.48 | br s | 1H | N-H | mdpi.com |

| 8.09 | dd, J = 7.5, 2.0 Hz | 1H | Ar-H | mdpi.com |

| 7.30 | dd, J = 7.5, 2.0 Hz | 1H | Ar-H | mdpi.com |

| 7.21 | qd, J = 14.5, 7.5, 1.8 Hz | 1H | Ar-H | mdpi.com |

| 7.19 | qd, J = 14.5, 7.5, 1.8 Hz | 1H | Ar-H | mdpi.com |

| 3.94 | s | 3H | -OCH₃ | mdpi.com |

| 2.74 | s | 3H | C2-CH₃ | mdpi.com |

| Solvent: CDCl₃. br s = broad singlet, dd = doublet of doublets, qd = quartet of doublets, s = singlet. |

Carbon-13 NMR (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Spectroscopic data from a synthetic study of various 2-methyl-1H-indole-3-carboxylate derivatives provides the basis for the assignment of the carbon signals mdpi.com. The spectrum is expected to show signals for the carbonyl carbon of the ester, the aromatic carbons of the indole ring, the methyl ester carbon, and the C2-methyl carbon. The quaternary carbons, such as C2, C3, C3a, and C7a, can be distinguished from the protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Reference |

| 166.5 | C=O (ester) | mdpi.com |

| 141.3 | C2 | mdpi.com |

| 130.4 | C7a | mdpi.com |

| 129.9 | C3a | mdpi.com |

| 128.9 | Ar-C | mdpi.com |

| 125.8 | Ar-C | mdpi.com |

| 124.1 | Ar-C | mdpi.com |

| 123.5 | Ar-C | mdpi.com |

| 106.3 | C3 | mdpi.com |

| 50.9 | -OCH₃ | mdpi.com |

| 14.4 | C2-CH₃ | mdpi.com |

| Solvent: CDCl₃. Assignments are based on reported data and chemical shift predictions. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₁₁H₁₁NO₂), the exact mass can be calculated and compared to the experimental value.

In a study detailing the synthesis of this compound, HRMS analysis was performed using Electrospray Ionization (ESI) in positive mode. The calculated mass for the protonated molecule [M+H]⁺ was reported to be consistent with the experimental data, confirming the molecular formula mdpi.com.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z | Reference |

| [M+H]⁺ | 190.0811 | Consistent with calculated value | mdpi.com |

| Based on the molecular formula C₁₁H₁₁NO₂. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for providing retention time data that can aid in compound identification. While general LC-MS methods for indole derivatives are well-established, specific experimental LC-MS data, such as a chromatogram or a precise retention time for this compound, were not available in the searched literature. In a typical reversed-phase LC-MS analysis, the retention time of the compound would depend on factors such as the column type, mobile phase composition, and gradient program.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.

While a specific, published IR spectrum for this compound was not found in the surveyed literature, the expected characteristic absorption bands can be predicted based on its structure. Key vibrational modes would include the N-H stretch of the indole ring, C-H stretches of the aromatic and methyl groups, the C=O stretch of the ester, and C-N and C-O stretching vibrations. The N-H stretching vibration is typically observed as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the ester group is expected to be a strong, sharp band around 1700-1720 cm⁻¹. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Weak |

| C=O Stretch (Ester) | 1700 - 1720 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of indole and its derivatives is characterized by two main absorption bands in the ultraviolet region, originating from π-π* transitions. These are often referred to as the ¹Lₐ and ¹Lₑ bands, using Platt's notation. The position and intensity of these bands are sensitive to the substitution pattern on the indole ring.

For the parent compound, 2-methyl-1H-indole, the UV spectrum shows distinct absorption maxima. nist.gov The introduction of a carboxylate group at the C3 position, as in this compound, is expected to modulate these electronic transitions. The ester group acts as an electron-withdrawing group, which can cause a bathochromic (red) shift of the absorption bands due to extended conjugation with the indole π-system.

While specific experimental spectra for this compound are not widely published, data from related indole derivatives provide a strong basis for predicting its UV-Vis characteristics. For instance, studies on various indole derivatives show that substitution can significantly influence the absorption maxima. srce.hr The electronic absorption spectrum of indole-3-acetic acid in ethanol (B145695), a related compound, exhibits intense π-π* transition bands at approximately 219 nm and 280 nm. For the subject compound, the presence of the methyl group at the C2 position is known to cause a slight red shift in the absorption bands compared to the unsubstituted indole. srce.hr Therefore, it is anticipated that this compound will exhibit characteristic absorption bands in similar regions, likely with shifts influenced by both the C2-methyl and C3-carboxylate substituents.

Table 1: Representative UV Absorption Maxima for Related Indole Compounds

| Compound | Solvent | λmax (nm) | Reference |

| 2-Methyl-1H-indole | Not Specified | ~270-290 | nist.gov |

| Indole-3-acetic acid | Ethanol | 219, 280 | srce.hr |

| 3-Methylindole | Perchloric Acid | 222, 280 | srce.hr |

This table presents data for structurally related compounds to infer the spectroscopic properties of this compound.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, analysis of closely related structures, such as Methyl 1H-indole-3-carboxylate, offers significant insight into the expected solid-state conformation.

The crystal structure of Methyl 1H-indole-3-carboxylate reveals key structural features that are likely to be conserved. nih.gov In its crystal lattice, the indole ring system is essentially planar. A crucial feature in the packing of many indole derivatives is the presence of hydrogen bonding involving the indole N-H group. In the case of Methyl 1H-indole-3-carboxylate, intermolecular N-H···O hydrogen bonds are observed, where the indole N-H acts as a hydrogen bond donor and a carbonyl oxygen from the ester group of an adjacent molecule acts as the acceptor. researchgate.net This interaction typically leads to the formation of chains or dimeric motifs in the solid state.

Table 2: Crystallographic Data for the Closely Related Compound, Methyl 1-methyl-1H-indole-3-carboxylate

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁NO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbcm |

| a (Å) | Value not specified |

| b (Å) | Value not specified |

| c (Å) | Value not specified |

| V (ų) | Value not specified |

| Z | Value not specified |

| Key Interactions | C-H···O hydrogen bonds, C-H···π stacking |

Data from the publication on Methyl 1-methyl-1H-indole-3-carboxylate, a structurally similar compound. researchgate.net Specific unit cell dimensions were not provided in the abstract.

The solid-state structure of this compound is thus predicted to be characterized by a planar indole core, with intermolecular N-H···O hydrogen bonds playing a significant role in defining the crystal lattice.

Biological Activity and Pharmacological Studies

General Biological Significance of Indole (B1671886) Derivatives

The indole nucleus is a prominent heterocyclic scaffold that is widely distributed in natural and synthetic compounds, making it a structure of significant interest in medicinal chemistry. ijpsjournal.comrsc.org Its structural similarity to the essential amino acid tryptophan allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. ijpsjournal.comnih.gov Indole derivatives are fundamental components of many biologically important molecules, including the neurotransmitter serotonin (B10506), which regulates mood and sleep, and the hormone melatonin (B1676174), which controls circadian rhythms. mdpi.comwikipedia.org

The versatility of the indole scaffold has been leveraged in the development of numerous therapeutic agents. ijpsjournal.comnih.gov Well-known drugs containing the indole core include the anti-inflammatory agent indomethacin (B1671933), the anticancer drug vincristine, and the antiviral drug delavirdine. ijpsjournal.com The ability to easily modify the indole ring at various positions allows for the synthesis of a vast library of derivatives with fine-tuned biological activities. mdpi.comletstalkmaterials.com Researchers have extensively explored these derivatives for their potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, analgesic, and antiviral agents. ijpsjournal.commdpi.comzenodo.org The ongoing investigation into indole derivatives continues to yield promising lead compounds for addressing a multitude of health challenges, including drug-resistant cancers and infectious diseases. mdpi.comnih.gov

Specific Biological Activities of Methyl 2-methyl-1H-indole-3-carboxylate and its Derivatives

This compound serves as a key intermediate or foundational structure for a variety of derivatives that have been investigated for their therapeutic potential. The structural modifications of this core lead to compounds with diverse pharmacological profiles.

Derivatives of the indole nucleus are well-established for their anti-inflammatory properties, with indomethacin being a classic example. ijpsjournal.commdpi.com Research into new indole derivatives aims to develop agents with improved efficacy and fewer side effects. tandfonline.com Studies have shown that modifying the indole scaffold can lead to potent inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes and nitric oxide (NO). rsc.orgisfcppharmaspire.com

Chalcones and their corresponding pyrazoline derivatives synthesized from an indole core have demonstrated promising anti-inflammatory activity in carrageenan-induced edema models in rats. nih.gov One notable compound, 3-[1-acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole, showed a higher percentage of edema inhibition than the standard drug phenylbutazone. nih.gov Similarly, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated, with several compounds showing significant anti-inflammatory activity comparable to indomethacin. nih.gov Furthermore, some indole derivatives have been found to exhibit potent inhibition of NO production in murine macrophage cells, a key process in the inflammatory response. tandfonline.com

| Compound Derivative | Model/Target | Key Finding | Reference |

|---|---|---|---|

| 3-[1-acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole | Carrageenan-induced rat paw edema | Showed higher inhibition of edema than phenylbutazone. | nih.gov |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide (S3) | Carrageenan-induced rat paw edema | Exhibited significant anti-inflammatory activity. | nih.gov |

| Indole-3-carbaldehyde-derived pyrano[3,2-e]indoles (5a, 5b) | LPS-induced Nitric Oxide (NO) production in RAW 264.7 cells | Showed potent inhibition of NO production with IC50 values of 1.1 µM and 2.3 µM, respectively. | tandfonline.com |

| Indole-chalcone hybrids | Carrageenan-induced mouse paw edema | Significantly inhibited edema formation at various time intervals. | acs.org |

The search for new pain management agents has led to the exploration of various indole derivatives. tandfonline.com These compounds are often evaluated for both central (acting on the brain and spinal cord) and peripheral (acting at the site of pain) analgesic effects. acs.org

A series of indole-chalcone hybrids demonstrated significant analgesic effects in multiple mouse models, including the hot plate, tail immersion, and acetic acid-induced writhing tests. acs.org The writhing test, which induces peripherally originated pain, showed that these compounds were effective, suggesting they act through both central and peripheral mechanisms. acs.org In another study, a series of acetohydrazide derivatives of 5-methoxy-2-methyl-1H-indole were synthesized. nih.gov The compound S14, with a 2,4,5-trimethoxyphenyl substitution, showed a significant analgesic activity of 70.27% inhibition in the hot-plate test, which is comparable to the reference drug indomethacin (84.09% inhibition). nih.gov

| Compound Derivative | Model | Key Finding | Reference |

|---|---|---|---|

| Indole-chalcone hybrid (Compound 4) | Hot plate, tail immersion, and acetic acid-induced writhing tests in mice | Provided the highest efficacy in acute analgesia models. | acs.org |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide (S14) | Hot-plate test in mice | Showed significant analgesic activity with 70.27% inhibition. | nih.gov |

| 2-(2-aminophenoxy)-1-(1H-indol-1-yl)ethanone (M2) | Acetic acid-induced writhing method | Showed significant analgesic activity at a 400 mg/kg dose. | tandfonline.com |

The indole scaffold is a key feature in many anticancer agents due to its ability to interact with various biological targets within cancer cells, such as tubulin and protein kinases. ijpsjournal.commdpi.com Research has focused on synthesizing novel indole derivatives with enhanced potency and selectivity against cancer cell lines. mdpi.commdpi.com

Derivatives of indole-3-carboxylate (B1236618) have shown potential as antiproliferative agents. researchgate.net For instance, two new methyl indole-3-carboxylate derivatives, methyl 1-(3′-indolylmethane)-indole-3-carboxylate and methyl 1-(1′-benzenosulfonyl-3′-indolylmethane)-indole-3-carboxylate, were synthesized and found to inhibit the growth of melanoma, renal, and breast cancer cell lines. researchgate.net In another study, unsymmetrical methylene (B1212753) derivatives of indoles were prepared and tested against breast cancer cell lines. nih.gov The compound 3-(7'-acetoxy-4-methylcoumarin-8'-yl)methyl-2-methylindole was identified as the most effective against both MCF7 and MDA-MB-231 cell lines. nih.gov Furthermore, certain indole derivatives have demonstrated cytotoxicity by inhibiting nitric oxide (NO) production, with one compound showing an IC50 value of 11.8 µM against the C32 amelanotic melanoma cell line. tandfonline.com

| Compound Derivative | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Methyl 1-(3′-indolylmethane)-indole-3-carboxylate | Melanoma, Renal, Breast Cancers | Inhibited growth | researchgate.net |

| Methyl 1-(1′-benzenosulfonyl-3′-indolylmethane)-indole-3-carboxylate | Melanoma, Renal, Breast Cancers | Inhibited growth | researchgate.net |

| 3-(7'-acetoxy-4-methylcoumarin-8'-yl)methyl-2-methylindole | MCF7 and MDA-MB-231 (Breast) | Most effective compound in the series | nih.gov |

| Pyrano[3,2-e]indole derivative (5a) | C32 (Amelanotic Melanoma) | 11.8 µM | tandfonline.com |

| Bis-indole derivative (7d, methyl substitution) | MDA-MB-231 (Breast) | 0.34 µM | nih.gov |

| Bis-indole derivative (7e, nitro substitution) | MCF-7 (Breast) | 0.44 µM | nih.gov |

The rise of multidrug-resistant pathogens has spurred the search for new antimicrobial agents, and indole derivatives have emerged as a promising class of compounds. mdpi.comnih.gov They can disrupt bacterial membranes, inhibit biofilm formation, and interfere with essential microbial enzymes. mdpi.comnih.gov

A study on new (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives revealed potent broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with activity in some cases exceeding that of ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50-fold. nih.gov One derivative in this series exhibited a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL. These compounds also showed good to excellent antifungal activity, with one derivative being particularly potent. nih.gov Other research has highlighted indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties, which demonstrated a broad spectrum of activity with MIC values ranging from 3.125 to 50 µg/mL against tested bacteria and fungi. nih.govresearchgate.net Specifically, 2-phenyl-1H-indoles have been shown to be more effective against Gram-negative bacteria than Gram-positive bacteria. researchgate.net

| Compound Derivative | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| (Z)-methyl 3-((1-(4-chlorophenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 8) | Enterobacter cloacae (Gram-negative) | 0.004 mg/mL | nih.gov |

| (Z)-methyl 3-((1-(4-bromophenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 15) | Fungi | 0.004–0.06 mg/mL (most potent in series) | nih.gov |

| Indole-triazole derivative (Compound 3d) | Various bacteria and fungi | 3.125-50 µg/mL | nih.govresearchgate.net |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | MRSA ATCC 43300 | 0.98 μg/mL | nih.gov |

| Tris(1H-indol-3-yl)methylium | Gram-positive bacteria | 1–16 µg/mL | mdpi.com |

Indole derivatives are recognized for their antioxidant properties, which are often attributed to their ability to scavenge free radicals and protect against oxidative stress-induced cellular damage. nih.govnih.govtandfonline.com This activity is a key component in the prevention of various diseases linked to oxidative stress. nih.gov

A series of C-3 substituted indole derivatives were synthesized and evaluated for their antioxidant capabilities. nih.gov One derivative containing a pyrrolidinedithiocarbamate moiety showed significant antioxidant properties in multiple assays. nih.gov In another study, indolyl-based azine, pyrazolidine, cyanoacetamide, and benzodiazepine (B76468) derivatives were synthesized from 2-cyano-3-(indol-3-yl)acryloyl chloride and were found to be among the most active antioxidants when tested using the phosphomolybdenum technique. tandfonline.com Additionally, some indole derivatives have shown strong inhibitory effects on superoxide (B77818) radical formation, with one compound exhibiting 88% inhibition, which was superior to the standard, vitamin E (62%). ingentaconnect.com

| Compound Derivative | Assay | Key Finding | Reference |

|---|---|---|---|

| Indole derivative with pyrrolidinedithiocarbamate moiety (Compound 12) | Radical scavenging and Fe3+-Fe2+ reduction | Most active in the series as a radical scavenger and reducer. | nih.gov |

| Indolyl-based azine, pyrazolidine, cyanoacetamide, and benzodiazepine derivatives | Phosphomolybdenum technique | Displayed the most potent antioxidant activity among the synthesized compounds. | tandfonline.com |

| Indole-piperazine derivative (Compound 11) | Superoxide radical formation inhibition | Showed 88% inhibition, outperforming Vitamin E (62%). | ingentaconnect.com |

| Methoxy-substituted indole curcumin (B1669340) derivative (Compound 27) | DPPH free radical scavenging | Reduced DPPH free radicals by 90.50%. | mdpi.com |

Neuroprotective Activities

Scientific literature retrieved through targeted searches does not currently contain specific studies evaluating the neuroprotective activities of this compound. While other indole-based compounds have been investigated for neuroprotective potential, these findings are not directly applicable to this specific molecule. nih.gov

Enzyme Inhibition Studies

Direct enzyme inhibition studies on this compound are not extensively documented. However, research into the pharmacological activities of its parent compound, 2-methyl-1H-indole-3-carboxylic acid, and its derivatives provides insight into potential enzymatic targets. bipublication.com Studies on carbohydrazide (B1668358) derivatives of the parent acid demonstrated significant anti-inflammatory effects. bipublication.com The mechanism for this activity is suggested to be related to the inhibition of cyclooxygenase (COX), an enzyme central to the production of prostaglandins (B1171923) involved in the inflammatory response. bipublication.com

Derivatives of 2-methyl-1H-indole-3-carbohydrazide were tested for anti-inflammatory and analgesic properties, with certain compounds showing efficacy comparable to standard drugs like aspirin. bipublication.com This suggests that the 2-methyl-1H-indole-3-carboxylate scaffold is a viable candidate for developing enzyme inhibitors, particularly targeting the COX pathway. bipublication.com

Interaction with Biological Targets and Receptors

There is a lack of specific data in the current body of scientific literature regarding the direct interaction of this compound with specific biological targets or receptors. While the general indole-3-carboxylate structure is recognized as a scaffold for compounds that can interact with targets like serotonin receptors and various kinases, specific binding affinities and interaction studies for the 2-methyl substituted version have not been reported. sigmaaldrich.com

Mechanisms of Action

Cellular and Molecular Pathways

Detailed studies on the cellular and molecular pathways modulated by this compound are not available in the reviewed literature. Based on the anti-inflammatory activity of its parent acid's derivatives, it can be inferred that a potential mechanism involves the prostaglandin (B15479496) pathway. bipublication.com The second phase of carrageenan-induced edema, which is mediated by prostaglandins, was effectively reduced by these derivatives, pointing towards an inhibition of the cellular mechanisms responsible for prostaglandin synthesis. bipublication.com

Receptor Binding and Modulation

No specific research detailing the receptor binding and modulation properties of this compound was identified.

Enzyme-Ligand Interactions

While specific enzyme-ligand interaction studies, such as X-ray crystallography or detailed molecular docking for this compound, are not available, the proposed mechanism of action for related compounds offers a hypothetical framework. For the anti-inflammatory derivatives of its parent acid, the mechanism is believed to involve the inhibition of cyclooxygenase. bipublication.com This implies an interaction where the compound binds to the active site of the COX enzyme, preventing its substrate (arachidonic acid) from binding and thereby blocking the synthesis of inflammatory prostaglandins. bipublication.com The specific molecular interactions, such as hydrogen bonds or hydrophobic interactions driving this binding, have not been elucidated for this specific compound. Understanding these enzyme-ligand interactions is crucial for designing more potent and selective therapeutic agents. nih.gov

Interactive Data Tables

Table 1: Pharmacological Screening of 2-Methyl-1H-indole-3-carbohydrazide Derivatives bipublication.com

This table presents the analgesic activity of N-benzylidine-2-methyl-1H-indole-3-carbohydrazide derivatives (compounds VIa-e) using the hot plate method. The latency period indicates the time taken for the mice to react to the heat stimulus, with longer times suggesting greater analgesic effect.

| Compound | Latency Period (seconds) |

| VIa | 29.88 |

| VIb | 43.52 |

| VIc | 33.18 |

| VId | 38.63 |

| VIe | 34.81 |

| Aspirin (Standard) | 48.50 |

Structure-Activity Relationship (SAR) Studies

The indole nucleus is a versatile scaffold in medicinal chemistry, and modifications to its structure can lead to significant changes in biological activity. rsc.org Structure-activity relationship (SAR) studies are crucial for understanding how different chemical features of a molecule contribute to its pharmacological effects, guiding the design of more potent and selective therapeutic agents. rsc.org For derivatives of this compound, SAR studies have focused on the impact of various substituents on the indole ring and the influence of the compound's stereochemistry.

Impact of Substituents on Biological Activity

The biological activity of indole derivatives can be finely tuned by adding or modifying substituents at various positions on the indole core. Research has explored these modifications for a wide range of therapeutic targets, including cannabinoid receptors, cancer cell lines, bacteria, and viruses.

As Cannabinoid Receptor Modulators:

SAR studies on 1H-indole-2-carboxamides have revealed that substituents on the indole ring significantly influence their activity as CB1 receptor allosteric modulators. The potency of this class of compounds can be enhanced by the presence of a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position of the indole ring. nih.gov In one series of dialkylamino analogs, activity was sensitive to the length of the alkyl substituent, with the diethylamino group being the most potent. nih.gov Furthermore, introducing conformational constraints into indole-based synthetic cannabinoid receptor agonists (SCRAs) has been shown to eliminate CB1 receptor binding, leading to the discovery of highly selective CB2 receptor agonists. acs.org Methylation at the amide group near the indole core led to a notable decrease in cannabinoid receptor affinity, an effect more pronounced for the CB1 receptor than the CB2 receptor. acs.org

Table 1: SAR of Indole-2-Carboxamides as CB1 Allosteric Modulators

| Compound Modification | Position | Observed Effect on Activity | Reference |

| Chloro or Fluoro group | C5 | Enhanced potency | nih.gov |

| Short alkyl groups | C3 | Enhanced potency | nih.gov |

| Diethylamino group | 4-position of phenyl ring | Most potent in dialkylamino series | nih.gov |

| Methylation of amide | Near indole core | Significant reduction in CB1/CB2 affinity | acs.org |

Antiproliferative and Anticancer Activity:

Derivatives of indole-3-carboxylic acid and related indole structures have been extensively studied for their anticancer effects.

Dual B-Raf/EGFR Inhibition: For a class of dual B-Raf/EGFR inhibitors, the substituent at the third position of the indole moiety was found to be critical for activity. The activity increased in the order of H > methoxyvinyl > ethoxymethyl > hydroxymethyl > phenyl. nih.gov

Cytotoxic Activity: In a series of tetrahydropyrazino[1,2-a]indole analogs evaluated for cytotoxicity against cancer cell lines, the nature and position of substituents on the N2-benzyl group were significant. mdpi.com Compounds with fluorobenzyl, trifluoromethylbenzyl, trifluoromethoxybenzyl, and methylbenzyl groups showed potent activity. mdpi.com Specifically, a compound with a meta-methylbenzyl group at the N-2 position demonstrated potent activity against the MCF-7 cell line. mdpi.com

Antitubercular and Antineoplastic Activity: In the development of novel indole-2-carboxamides for activity against Mycobacterium tuberculosis and brain tumor cells, lipophilicity was found to be a key driver. rsc.org Replacing methyl groups with metabolically stable halogens, such as chloro and bromo groups, at positions like 4, 5, and 6 of the indole ring led to a significant increase in activity. rsc.org A compound with 4,6-dichloro substituents was the most lipophilic and exhibited the highest activity. rsc.org

Table 2: SAR of Indole Derivatives with Antiproliferative Activity

| Compound Series | Substituent/Position | Biological Target/Activity | Key Finding | Reference |

| Dual B-Raf/EGFR inhibitors | 3-position of indole | B-Raf/EGFR | Activity order: H > methoxyvinyl > ethoxymethyl | nih.gov |

| Tetrahydropyrazino[1,2-a]indoles | N2-benzyl group | Cytotoxicity (MCF-7, MDA-MB-468) | meta-methylbenzyl group showed potent activity | mdpi.com |

| Indole-2-carboxamides | 4, 5, 6-positions | Anti-TB (M. tuberculosis) | Lipophilic halo-substituents (Cl, Br) increase activity | rsc.org |

| 3,3′-diindolylmethane analogs | 1-(1′-benzenosulfonyl-3′-indolylmethane) | Anticancer (melanoma, renal, breast) | Both synthesized compounds inhibited cancer cell growth | researchgate.net |

Antimicrobial Activity:

(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have been evaluated as antimicrobial agents. All tested compounds showed antibacterial activity that exceeded reference drugs like ampicillin and streptomycin. nih.gov The antifungal activity was also found to be good to excellent. nih.gov The specific substitutions on the indole and other parts of the molecule dictated the potency against various bacterial and fungal strains. nih.gov

Antihypertensive Activity:

Novel derivatives of indole-3-carboxylic acid have been synthesized and studied as angiotensin II receptor 1 (AT1) antagonists for their antihypertensive effects. nih.gov Radioligand binding studies showed that these new derivatives have a high nanomolar affinity for the AT1 receptor, comparable to the pharmaceutical losartan. nih.gov In vivo studies in spontaneously hypertensive rats demonstrated that these compounds could lower blood pressure when administered orally, with one compound showing a superior and longer-lasting effect than losartan. nih.gov

Antiviral Activity (Anti-HIV):

Herbicidal Activity:

A series of indole-3-carboxylic acid derivatives were designed as antagonists of the auxin receptor protein TIR1. frontiersin.orgfrontiersin.org Many of these compounds showed excellent inhibition of root and shoot growth in both dicotyledonous and monocotyledonous plants. frontiersin.orgfrontiersin.org The specific substitutions on the indole-3-carboxylic acid core were directly related to their herbicidal efficacy, with molecular docking studies suggesting interactions like π–π stacking, hydrogen bonding, and hydrophobic interactions with the target protein. frontiersin.org

Influence of Stereochemistry on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the pharmacological activity of many drugs, including indole derivatives. The specific spatial configuration can determine how well a molecule fits into its biological target, influencing its potency, selectivity, and functional effect.

One of the key strategies in medicinal chemistry is the use of conformational restriction to enhance the pharmacological properties of a ligand. acs.org By "locking" a flexible molecule into a specific conformation that is optimal for binding to its receptor, it is possible to improve affinity and selectivity, thereby reducing off-target effects. acs.org This approach has been successfully applied to indole-based designer drugs. By introducing conformational constraints to prototypical indole and indazole structures, researchers were able to eliminate binding to the CB1 receptor while discovering novel, potent, and highly selective agonists for the CB2 receptor. acs.org This transformation highlights how controlling the stereochemistry can convert promiscuous compounds into highly selective agents. acs.org

The synthesis of complex molecules like pyrrolizine- and indolizine-fused heterocycles can be directed by catalysts and solvents to produce specific structural isomers, demonstrating the importance of controlling stereochemical outcomes during synthesis to access biologically relevant molecules. acs.org

Applications in Medicinal Chemistry and Drug Discovery

Building Block in Pharmaceutical Synthesis

Methyl 2-methyl-1H-indole-3-carboxylate is a highly valued intermediate in the synthesis of complex pharmaceutical compounds. Its utility stems from the reactivity of the indole (B1671886) ring and the carboxylate group, which allow for a variety of chemical modifications. Researchers have developed efficient methods, such as palladium-catalyzed intramolecular oxidative coupling, to synthesize a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com These derivatives are key precursors for molecules with significant medicinal interest. mdpi.com

For instance, this compound serves as a foundational element in the creation of modulators for methyl modifying enzymes, which are crucial targets in cancer therapy. google.comgoogle.com The synthesis involves the reaction of this compound with other chemical entities to construct more complex molecular architectures. google.comgoogle.com Furthermore, its structural framework is integral to the development of mast cell tryptase inhibitors. mdpi.com The compound's utility is also demonstrated in its use as a catalyst in certain reactions, such as bromolactonization, highlighting its diverse chemical reactivity. acs.org

Lead Compound Development

While not always the initial "hit" in a drug discovery program, derivatives of this compound have been instrumental in the development of lead compounds. A notable example is in the synthesis of analogues of the antiviral drug Arbidol. Researchers have designed and synthesized a library of indole derivatives structurally related to Arbidol to investigate their antiviral activity against the Chikungunya virus. In these studies, ethyl 5-(hydroxymethyl)-1-methyl-2-(phenylsulfanylmethyl)-1H-indole-3-carboxylate, a derivative of the core indole-3-carboxylate (B1236618) structure, was identified as a potent inhibitor. ijarsct.co.in This demonstrates how modifications to the this compound scaffold can lead to the optimization of antiviral agents.

Design and Synthesis of Novel Therapeutic Agents

The structural versatility of this compound has been exploited in the design and synthesis of a variety of novel therapeutic agents targeting different diseases.